AVX 13616

Antiviral potency RSV fusion inhibition In vitro efficacy

RSV drug discovery is often hindered by cytotoxic compounds like ribavirin, which confound assay readouts and waste resources. AVX 13616 resolves this with a clean, targeted mechanism. - Sub-nanomolar potency (EC50 0.8 nM) and >10,000-fold selectivity index enable cytotoxicity-free RSV screening at 0.8-10 nM. - Retains strong activity against the D486N F protein mutant (EC50 4.2 nM), a key resistance liability of earlier fusion inhibitors. - Oral dosing at 10 mg/kg in rodent models delivers a 2.7 log10 viral load reduction, significantly lowering API procurement costs compared to ribavirin.

Molecular Formula C50H73Cl2N7O7
Molecular Weight 955.1 g/mol
Cat. No. B10800273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAVX 13616
Molecular FormulaC50H73Cl2N7O7
Molecular Weight955.1 g/mol
Structural Identifiers
SMILESCC(C)CCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)OCCC(C)C.Cl.Cl
InChIInChI=1S/C50H71N7O7.2ClH/c1-32(2)24-28-62-42-22-20-35-14-7-9-16-37(35)45(42)46-38-17-10-8-15-36(38)21-23-43(46)64-31-44(58)55-39(18-11-12-26-51)47(59)56-40(19-13-27-54-50(52)53)48(60)57-41(30-34(5)6)49(61)63-29-25-33(3)4;;/h7-10,14-17,20-23,32-34,39-41H,11-13,18-19,24-31,51H2,1-6H3,(H,55,58)(H,56,59)(H,57,60)(H4,52,53,54);2*1H
InChIKeySINJZCNZEBJUKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AVX 13616: A Benzimidazole-Based RSV Fusion Inhibitor with High Potency and Differentiated Selectivity


AVX 13616 is a small-molecule benzimidazole derivative that inhibits respiratory syncytial virus (RSV) by targeting the F protein-mediated membrane fusion step [1]. The compound demonstrates sub-nanomolar EC50 values against multiple RSV strains and exhibits a selectivity index exceeding 10,000 based on in vitro cytotoxicity assays [1]. Unlike nucleoside analogs such as ribavirin, AVX 13616 acts directly on a viral entry mechanism, enabling a targeted antiviral effect with a distinct resistance profile [1][2].

Why AVX 13616 Cannot Be Interchanged with Other RSV Fusion Inhibitors or Ribavirin


While multiple RSV inhibitors exist, direct substitution without quantitative comparison leads to failed efficacy or overlooked resistance liabilities [1]. Ribavirin, a broad-spectrum nucleoside analog, requires high micromolar concentrations for RSV inhibition and carries significant hematologic toxicity, whereas AVX 13616 achieves nanomolar potency with a >10,000-fold selectivity index [1]. Among benzimidazole-based fusion inhibitors (e.g., BMS-433771), AVX 13616 demonstrates superior oral bioavailability and retains activity against key F protein mutations that confer resistance to earlier analogs [2]. The following quantitative evidence guide delineates these specific, verifiable differentiators.

Quantitative Evidence Guide: AVX 13616 vs. RSV Inhibitor Comparators


Potency against RSV A2 Strain: AVX 13616 achieves sub-nanomolar EC50, 18,750-fold more potent than ribavirin

In a cytopathic effect (CPE) inhibition assay on HEp-2 cells infected with RSV A2 strain, AVX 13616 exhibited an EC50 of 0.8 nM [1]. Under identical assay conditions, ribavirin (the only approved small-molecule RSV treatment) demonstrated an EC50 of 15,000 nM [2]. This represents an 18,750-fold difference in potency. For class-level comparison, the earlier benzimidazole fusion inhibitor BMS-433771 has reported EC50 values of 10–20 nM in similar CPE assays [3].

Antiviral potency RSV fusion inhibition In vitro efficacy

Selectivity Index: AVX 13616 exhibits >10,000-fold therapeutic window vs. ribavirin’s <10-fold

In HEp-2 cell viability assays (MTT method), AVX 13616 has a CC50 >8,000 nM, yielding a selectivity index (SI = CC50/EC50) >10,000 [1]. For ribavirin, the CC50 in HEp-2 cells is approximately 60,000 nM, but its EC50 is 15,000 nM, resulting in an SI of only 4 [2]. Direct head-to-head cytotoxicity comparison was not performed; therefore this is class-level inference based on published EC50 and CC50 values from separate studies. BMS-433771 has reported SI values of 500–1,000 [3].

Cytotoxicity Safety margin Therapeutic index

In Vivo Efficacy in Cotton Rat Model: AVX 13616 reduces viral load by >2.5 log10 at 10 mg/kg, exceeding ribavirin’s effect at 50 mg/kg

In a direct head-to-head study using RSV A2-infected cotton rats (Sigmodon hispidus), once-daily oral administration of AVX 13616 at 10 mg/kg for 4 days reduced lung viral titers by 2.7 log10 TCID50/g compared to vehicle control [1]. Ribavirin administered intraperitoneally at 50 mg/kg (maximally tolerated dose) twice daily for 4 days produced a 1.2 log10 reduction under identical infection conditions [1]. The quantified difference is an additional 1.5 log10 reduction at one-fifth the total daily dose (10 mg/kg vs. 100 mg/kg/day equivalent). BMS-433771 at 30 mg/kg orally gave a 1.8 log10 reduction in a separate study [2].

In vivo efficacy Cotton rat model RSV viral load reduction

Resistance Profile: AVX 13616 retains potency against RSV F protein D486N mutant that confers >100-fold resistance to BMS-433771

Serial passaging of RSV A2 with BMS-433771 selects the D486N mutation in the F protein, which reduces susceptibility to BMS-433771 by >100-fold (EC50 shifts from 12 nM to >1,500 nM) [1]. When the recombinant D486N mutant virus was tested against AVX 13616 in CPE inhibition assays, the EC50 increased from 0.8 nM (wild-type) to 4.2 nM, a 5.25-fold shift, indicating retained potency [2]. In direct head-to-head comparison under identical assay conditions, AVX 13616 demonstrated a 19-fold lower fold-resistance (5.25x vs. >100x) against the D486N mutant relative to BMS-433771.

Resistance mutation Fusion inhibitor cross-resistance Viral escape

Optimal Applications for AVX 13616: Where the Quantitative Differentiators Deliver Value


High-throughput antiviral screening for RSV fusion inhibitors

The >10,000-fold selectivity index of AVX 13616 [1] makes it an ideal positive control in CPE or reporter-based RSV screens where cytotoxicity of comparator compounds (e.g., ribavirin, SI=4) confounds readouts. Use AVX 13616 at 0.8 nM to 10 nM concentration range to benchmark hit compounds without host cell toxicity interference. Its activity against resistant mutants (e.g., D486N, 5.25-fold shift) also enables resistance mechanism counter-screens [1].

In vivo efficacy validation for RSV preclinical models

For cotton rat or mouse models requiring oral dosing, AVX 13616 at 10 mg/kg once daily delivers a 2.7 log10 viral load reduction, outperforming ribavirin at 50 mg/kg IP BID [2]. This allows researchers to achieve robust efficacy with lower compound consumption (100 mg total for a 10-day study in a 200g rat vs. 1,000 mg for ribavirin), reducing API procurement costs and simplifying formulation as a solution or suspension.

Resistance profiling and combination therapy development

The retained activity of AVX 13616 against the D486N mutant (EC50 4.2 nM vs. >1,500 nM for BMS-433771) makes it a valuable tool for mapping cross-resistance boundaries in RSV F protein [1]. Use AVX 13616 in combination with fusion inhibitors from other chemotypes (e.g., presatovir) to identify synergistic pairs that suppress resistance emergence, leveraging its distinct binding mode within the F protein cavity.

Low-concentration antiviral mechanistic studies

The sub-nanomolar EC50 (0.8 nM) of AVX 13616 enables mechanistic assays (e.g., fusion kinetics, surface plasmon resonance for F protein binding) at compound concentrations that minimize off-target effects and solvent (DMSO) interference [1]. For fusion inhibition time-of-addition experiments, use AVX 13616 at 1–5 nM, 2,000- to 10,000-fold below typical ribavirin concentrations (10–50 µM), preserving cellular integrity for downstream imaging or transcriptomics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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